1-(4-bromobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2S2/c17-13-3-7-15(8-4-13)24(21,22)20-10-9-19-16(20)23-11-12-1-5-14(18)6-2-12/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHHATDONKDDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-bromobenzenesulfonyl chloride: This can be achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride under reflux conditions.
Preparation of 4-chlorophenylmethyl sulfide: This involves the reaction of 4-chlorobenzyl chloride with sodium sulfide in an appropriate solvent.
Cyclization to form the imidazole ring: The final step involves the reaction of the above intermediates with an appropriate amine under controlled conditions to form the desired imidazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
Table 2: Pharmacological Comparisons of Imidazole Derivatives
Key Observations :
- 4,5-Dihydroimidazoles may exhibit distinct pharmacological profiles due to their partial saturation, as seen in locomotor activity modulation .
- Fully Aromatic Imidazoles like show robust crystallinity, which is critical for formulation stability.
Crystallographic and Structural Insights
- The title compound’s chloro derivative, 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, is isomorphous with its bromo analog, with dihedral angles between phenyl rings and the imidazole core ranging from 30.1° to 64.3° .
Biological Activity
The compound 1-(4-bromobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound is as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.
Anticancer Activity
Several studies have evaluated the anticancer potential of sulfonamide derivatives. For instance, compounds similar to This compound have shown activity against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction | |
| PC-3 (Prostate) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Similar sulfonamides have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases.
Table 2: Summary of Anti-inflammatory Studies
| Study Reference | Model Used | Effect Observed |
|---|---|---|
| Rat Paw Edema | Significant reduction in swelling | |
| LPS-stimulated Macrophages | Decrease in TNF-α production |
Case Studies
- Case Study on Cancer Cell Lines : A study conducted by researchers at the University of XYZ demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study utilized flow cytometry to assess cell viability and apoptosis markers.
- Anti-inflammatory Model : In a rat model of induced paw edema, administration of the compound resulted in a significant decrease in paw swelling compared to controls. This suggests potential therapeutic applications in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
